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Compound of Interest

Compound Name: Tricosanoyl Chloride

Cat. No.: B3044316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data for tricosanoyl chloride against experimentally

obtained data for homologous long-chain acyl chlorides, namely lauroyl chloride (C12),

palmitoyl chloride (C16), and stearoyl chloride (C18). Due to the limited availability of

experimental spectra for tricosanoyl chloride, this document serves as a predictive and

comparative tool to aid in the identification and characterization of this long-chain acyl chloride.

Introduction
Tricosanoyl chloride (C23H45ClO) is a long-chain acyl chloride of interest in various research

and development applications, including the synthesis of complex lipids and derivatization of

biomolecules. Accurate characterization of this compound is crucial for ensuring reaction

success and purity of final products. This guide summarizes the expected NMR and MS

spectral data for tricosanoyl chloride and provides a comparative analysis with shorter-chain

homologues.

Comparative Spectroscopic Data
The following tables present a comparison of the key NMR and mass spectrometry data for

lauroyl chloride, palmitoyl chloride, stearoyl chloride, and the predicted data for tricosanoyl
chloride.
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1H NMR Data Comparison
Table 1: Comparison of ¹H NMR Spectral Data for Long-Chain Acyl Chlorides in CDCl₃.

Compound
Molecular
Formula

δ (ppm) -
CH₃ (t)

δ (ppm) -
(CH₂)n

δ (ppm) -
CH₂-C=O
(m)

δ (ppm) -
CH₂-COCl
(t)

Lauroyl

Chloride
C₁₂H₂₃ClO ~0.88

~1.25 (s,

broad)
~1.70 ~2.88

Palmitoyl

Chloride[1]
C₁₆H₃₁ClO ~0.88

~1.25 (s,

broad)
~1.71 ~2.88

Stearoyl

Chloride
C₁₈H₃₅ClO ~0.88

~1.25 (s,

broad)
~1.72 ~2.89

Tricosanoyl

Chloride

(Predicted)

C₂₃H₄₅ClO ~0.88
~1.26 (s,

broad)
~1.73 ~2.90

The ¹H NMR spectra of long-chain acyl chlorides are characterized by a triplet corresponding to

the terminal methyl group, a broad singlet for the repeating methylene units, a multiplet for the

methylene group adjacent to the carbonyl group, and a downfield triplet for the methylene

group alpha to the acyl chloride functionality. The chemical shifts show minimal variation with

increasing chain length.

13C NMR Data Comparison
Table 2: Comparison of ¹³C NMR Spectral Data for Long-Chain Acyl Chlorides in CDCl₃.
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Compound
Molecular
Formula

δ (ppm) -
C=O

δ (ppm) -
CH₂-COCl

δ (ppm) -
Alkyl Chain

δ (ppm) -
CH₃

Lauroyl

Chloride[2]
C₁₂H₂₃ClO ~173.8 ~47.5

~24.9, 29.1,

29.2, 29.3,

29.4, 31.8,

33.9

~14.1

Palmitoyl

Chloride[1]
C₁₆H₃₁ClO ~173.9 ~47.6

~24.9, 29.1,

29.2, 29.3,

29.4, 29.5,

29.6, 31.9,

34.0

~14.1

Stearoyl

Chloride
C₁₈H₃₅ClO ~173.9 ~47.6

~24.9, 29.1,

29.2, 29.3,

29.4, 29.5,

29.6, 29.7,

31.9, 34.0

~14.1

Tricosanoyl

Chloride

(Predicted)

C₂₃H₄₅ClO ~174.0 ~47.7

~24.9, 29.1-

29.7 (multiple

peaks), 31.9,

34.0

~14.1

In the ¹³C NMR spectra, the carbonyl carbon is the most downfield signal. The carbon of the

CH₂ group adjacent to the acyl chloride appears at a distinct downfield shift. The long alkyl

chain carbons typically resonate in the 22-34 ppm region, with significant overlap for the

internal methylene groups. The terminal methyl carbon has a characteristic upfield chemical

shift.

Mass Spectrometry Data Comparison
Table 3: Comparison of Key Mass Spectrometry Fragments (m/z) for Long-Chain Acyl

Chlorides.
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Compound
Molecular
Formula

Molecular
Ion [M]⁺

[M-Cl]⁺ [M-COCl]⁺ Base Peak

Lauroyl

Chloride[2]
C₁₂H₂₃ClO 218/220 183 155 43 or 57

Palmitoyl

Chloride[3]
C₁₆H₃₁ClO 274/276 239 211 43 or 57

Stearoyl

Chloride
C₁₈H₃₅ClO 302/304 267 239 43 or 57

Tricosanoyl

Chloride

(Predicted)

C₂₃H₄₅ClO 372/374 337 309 43 or 57

The mass spectra of long-chain acyl chlorides typically show a molecular ion peak, although it

may be of low intensity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio) results in M and M+2 peaks. Common fragmentation pathways include the loss of a

chlorine radical to form an acylium ion ([M-Cl]⁺) and the loss of the entire carbonyl chloride

group to form an alkyl cation ([M-COCl]⁺). The base peak is often a small alkyl fragment.

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass

spectrometry data for long-chain acyl chlorides.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the acyl chloride in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for these

compounds and its residual proton and carbon signals are well-characterized.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Parameters:
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Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

Relaxation delay: 1-2 seconds.

Spectral width: 0-15 ppm.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse program.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline

correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃:

δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

Ionization:

Technique: Electron Ionization (EI).

Electron Energy: Typically 70 eV. This energy is sufficient to cause ionization and

characteristic fragmentation.
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Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the

compound and its fragments (e.g., m/z 30-500).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak

(including the M+2 isotope peak for chlorine) and major fragment ions.

Visualization of Fragmentation Pathway
The following diagram illustrates the primary electron ionization mass spectrometry

fragmentation pathway for tricosanoyl chloride.

[C₂₂H₄₅COCl]⁺˙
(Tricosanoyl chloride)

m/z = 372/374

[C₂₂H₄₅CO]⁺
(Tricosanoyl acylium ion)

m/z = 337

- Cl˙

[C₂₂H₄₅]⁺
(Tricosanyl cation)

m/z = 309

- ⋅COCl

Further Fragmentation
(Alkyl chain cleavage)

m/z = ..., 57, 43

Click to download full resolution via product page

Caption: Mass Spectrometry Fragmentation of Tricosanoyl Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Palmitoyl chloride | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Lauroyl chloride | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Palmitoyl chloride(112-67-4) MS [m.chemicalbook.com]

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Analysis of
Tricosanoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044316#tricosanoyl-chloride-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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